molecular formula C4H4N2O3 B582008 2-Aminooxazole-5-carboxylic acid CAS No. 881637-11-2

2-Aminooxazole-5-carboxylic acid

Cat. No. B582008
Key on ui cas rn: 881637-11-2
M. Wt: 128.087
InChI Key: VHGLIMPSBPUNSX-UHFFFAOYSA-N
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Patent
US07709471B2

Procedure details

Ethyl2-aminooxazole-4-carboxylate (Apollo Scientific; 1.175 g, 7.50 mmol) was dissolved in THF (15 mL) and water (8 mL). Lithium hydroxide monohydrate (1.58 g, 37.52 mmol) was added and the mixture stirred overnight at room temperature. The mixture was neutralised with 2N HCl(aqu) and concentrated. The residue was suspended in water and filtered and the solid collected dissolved in 2N NaOH(aqu), filtered and then acidified with acetic acid to approximately pH4. The mixture was allowed to stand in an ice bath for 10 minutes and then filtered. The solid was dried on the filter and then in a dessicator overnight to give the title compound a s a yellow solid (194 mg, 20%)
Quantity
1.175 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Lithium hydroxide monohydrate
Quantity
1.58 g
Type
reactant
Reaction Step Two
[Compound]
Name
HCl(aqu)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC([C:6]1[N:7]=[C:8]([NH2:11])[O:9][CH:10]=1)=O)C.[OH2:12].[OH-].[Li+].C1[CH2:19][O:18]CC1>O>[NH2:11][C:8]1[O:9][C:10]([C:19]([OH:18])=[O:12])=[CH:6][N:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.175 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(OC1)N
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Lithium hydroxide monohydrate
Quantity
1.58 g
Type
reactant
Smiles
O.[OH-].[Li+]
Step Three
Name
HCl(aqu)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solid collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2N NaOH(aqu)
FILTRATION
Type
FILTRATION
Details
filtered
WAIT
Type
WAIT
Details
to stand in an ice bath for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid was dried on the
FILTRATION
Type
FILTRATION
Details
filter

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC=1OC(=CN1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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